molecular formula C10H15NO B11802935 1-Ethyl-2-(furan-2-yl)pyrrolidine

1-Ethyl-2-(furan-2-yl)pyrrolidine

Cat. No.: B11802935
M. Wt: 165.23 g/mol
InChI Key: WURUMGUBMAZJFN-UHFFFAOYSA-N
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Description

1-Ethyl-2-(furan-2-yl)pyrrolidine is a heterocyclic compound that combines the structural features of both pyrrolidine and furan rings. Pyrrolidine is a five-membered nitrogen-containing ring, while furan is a five-membered oxygen-containing ring. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Ethyl-2-(furan-2-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-furylmethylamine with ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Ethyl-2-(furan-2-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the furan ring, leading to the formation of various addition products.

Scientific Research Applications

1-Ethyl-2-(furan-2-yl)pyrrolidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(furan-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Ethyl-2-(furan-2-yl)pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: A simple five-membered nitrogen-containing ring, which serves as a basic building block for many biologically active molecules.

    Furan: A five-membered oxygen-containing ring, known for its reactivity and presence in various natural products.

    Pyrrolizines: Compounds containing fused pyrrolidine and benzene rings, known for their biological activities.

    Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group, used in various pharmaceutical applications.

The uniqueness of this compound lies in its combined structural features of both pyrrolidine and furan rings, which impart distinct chemical and biological properties not found in its individual components.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-ethyl-2-(furan-2-yl)pyrrolidine

InChI

InChI=1S/C10H15NO/c1-2-11-7-3-5-9(11)10-6-4-8-12-10/h4,6,8-9H,2-3,5,7H2,1H3

InChI Key

WURUMGUBMAZJFN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CC=CO2

Origin of Product

United States

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